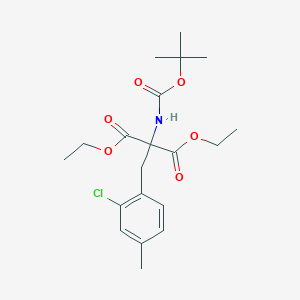
Diethyl 2-((tert-butoxycarbonyl)amino)-2-(2-chloro-4-methylbenzyl)malonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2-((tert-butoxycarbonyl)amino)-2-(2-chloro-4-methylbenzyl)malonate is an organic compound that belongs to the class of malonates. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a 2-chloro-4-methylbenzyl moiety. This compound is often used in organic synthesis, particularly in the preparation of various pharmaceuticals and biologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl 2-((tert-butoxycarbonyl)amino)-2-(2-chloro-4-methylbenzyl)malonate typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Alkylation: The protected amino compound is then alkylated with 2-chloro-4-methylbenzyl bromide in the presence of a base like potassium carbonate.
Malonate Formation: The resulting compound is then reacted with diethyl malonate under basic conditions to form the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl position, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them into alcohols.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Benzyl alcohol or benzaldehyde derivatives.
Reduction: Alcohol derivatives of the malonate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Diethyl 2-((tert-butoxycarbonyl)amino)-2-(2-chloro-4-methylbenzyl)malonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the preparation of biologically active compounds for research purposes.
Medicine: Utilized in the synthesis of pharmaceutical compounds, particularly those with potential therapeutic effects.
Industry: Used in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of Diethyl 2-((tert-butoxycarbonyl)amino)-2-(2-chloro-4-methylbenzyl)malonate depends on its specific application In organic synthesis, it acts as a building block, participating in various chemical reactions to form more complex molecules The tert-butoxycarbonyl group serves as a protecting group, preventing unwanted reactions at the amino site during synthesis
Comparaison Avec Des Composés Similaires
Diethyl 2-amino-2-(2-chloro-4-methylbenzyl)malonate: Lacks the tert-butoxycarbonyl protecting group.
Diethyl 2-((tert-butoxycarbonyl)amino)-2-(benzyl)malonate: Lacks the chloro and methyl substituents on the benzyl group.
Diethyl 2-((tert-butoxycarbonyl)amino)-2-(2-chlorobenzyl)malonate: Lacks the methyl substituent on the benzyl group.
Uniqueness: Diethyl 2-((tert-butoxycarbonyl)amino)-2-(2-chloro-4-methylbenzyl)malonate is unique due to the presence of both the tert-butoxycarbonyl protecting group and the 2-chloro-4-methylbenzyl moiety. This combination allows for selective reactions at different sites, making it a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C20H28ClNO6 |
|---|---|
Poids moléculaire |
413.9 g/mol |
Nom IUPAC |
diethyl 2-[(2-chloro-4-methylphenyl)methyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanedioate |
InChI |
InChI=1S/C20H28ClNO6/c1-7-26-16(23)20(17(24)27-8-2,22-18(25)28-19(4,5)6)12-14-10-9-13(3)11-15(14)21/h9-11H,7-8,12H2,1-6H3,(H,22,25) |
Clé InChI |
ONPOCWUGCNKQHD-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(CC1=C(C=C(C=C1)C)Cl)(C(=O)OCC)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


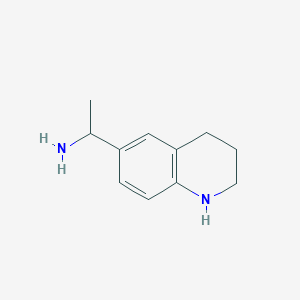

![tert-Butyl (S)-(6-oxa-2-azaspiro[3.4]octan-8-yl)carbamate](/img/structure/B12938369.png)
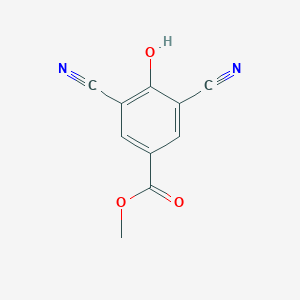
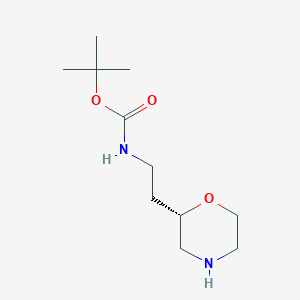
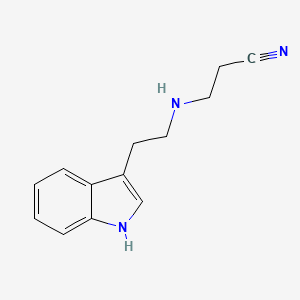

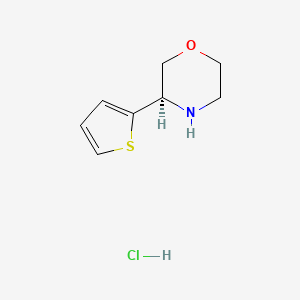
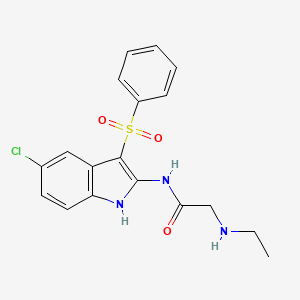
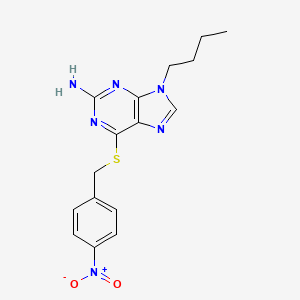
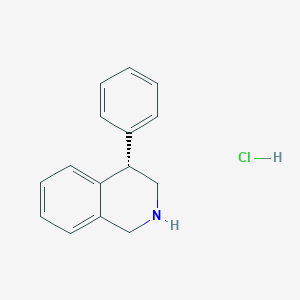
![2-(1-Methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B12938427.png)
![[(2R)-2-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxy-3-[(Z)-icos-11-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12938429.png)
![2-[2-(Hydroxymethyl)phenyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B12938434.png)
